2-(2-chlorophenyl)-N-(1-(2-methoxyacetyl)-1,2,3,4-tetrahydroquinolin-7-yl)acetamide
Description
Properties
IUPAC Name |
2-(2-chlorophenyl)-N-[1-(2-methoxyacetyl)-3,4-dihydro-2H-quinolin-7-yl]acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21ClN2O3/c1-26-13-20(25)23-10-4-6-14-8-9-16(12-18(14)23)22-19(24)11-15-5-2-3-7-17(15)21/h2-3,5,7-9,12H,4,6,10-11,13H2,1H3,(H,22,24) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
INPKDXHDJMFTCO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC(=O)N1CCCC2=C1C=C(C=C2)NC(=O)CC3=CC=CC=C3Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21ClN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-(2-chlorophenyl)-N-(1-(2-methoxyacetyl)-1,2,3,4-tetrahydroquinolin-7-yl)acetamide is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, including its synthesis, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 408.9 g/mol. The structure features a chlorophenyl group linked to a tetrahydroquinoline derivative through an acetamide functional group. This unique combination is believed to enhance its biological activity compared to simpler analogs.
Synthesis
The synthesis of 2-(2-chlorophenyl)-N-(1-(2-methoxyacetyl)-1,2,3,4-tetrahydroquinolin-7-yl)acetamide typically involves multiple steps:
- Formation of the Tetrahydroquinoline Core : The initial step involves synthesizing the tetrahydroquinoline framework through cyclization reactions.
- Acetylation : The introduction of the methoxyacetyl group occurs via acetylation reactions.
- Final Coupling : The chlorophenyl moiety is then coupled with the modified tetrahydroquinoline to yield the final product.
Biological Activity
Preliminary studies indicate that this compound exhibits a range of biological activities:
- Antimicrobial Activity : Similar compounds have shown significant antimicrobial properties against various pathogens. For instance, derivatives with similar structures have been reported to exhibit activity against Staphylococcus aureus and Escherichia coli .
- Anti-inflammatory Properties : The potential for anti-inflammatory effects has been suggested based on structural similarities with known anti-inflammatory agents. Compounds containing tetrahydroquinoline structures have been linked to reduced expression of pro-inflammatory cytokines .
- Cytotoxicity : Early investigations into the cytotoxic effects of this compound on cancer cell lines are ongoing. Compounds with similar frameworks have demonstrated selective cytotoxicity against various cancer types .
The mechanisms by which 2-(2-chlorophenyl)-N-(1-(2-methoxyacetyl)-1,2,3,4-tetrahydroquinolin-7-yl)acetamide exerts its biological effects may involve:
- Inhibition of Enzymatic Pathways : Structural features suggest potential interactions with key enzymes involved in inflammation and microbial resistance.
- Modulation of Cell Signaling Pathways : The compound may influence signaling pathways related to cell proliferation and apoptosis.
Case Studies and Research Findings
Several case studies highlight the biological potential of related compounds:
- Antimicrobial Efficacy : A study on similar acetamide derivatives reported enhanced antimicrobial activity compared to standard antibiotics such as ampicillin and fluconazole . The derivatives exhibited remarkable efficacy against strains like Pseudomonas aeruginosa and Candida albicans.
- Cytotoxic Studies : Research on tetrahydroquinoline derivatives has indicated promising results in inhibiting cancer cell growth in vitro. For example, compounds similar in structure were shown to induce apoptosis in breast cancer cell lines .
- Anti-inflammatory Research : Investigations into the anti-inflammatory properties of related compounds have demonstrated their ability to downregulate inflammatory markers in cellular models .
Scientific Research Applications
Medicinal Chemistry Applications
This compound has been investigated for its biological activities, particularly in the context of drug discovery. The following sections detail its potential applications based on current research findings.
Anticancer Activity
Preliminary studies indicate that 2-(2-chlorophenyl)-N-(1-(2-methoxyacetyl)-1,2,3,4-tetrahydroquinolin-7-yl)acetamide may exhibit anticancer properties. Research has shown that compounds with similar structural characteristics can interact with biological targets involved in cancer progression. For instance, tetrahydroquinoline derivatives have demonstrated efficacy in inhibiting tumor cell proliferation and inducing apoptosis in various cancer cell lines.
Neuroprotective Effects
Given the increasing interest in neurodegenerative diseases such as Alzheimer's disease, compounds that inhibit acetylcholinesterase (AChE) are of particular relevance. The structural features of this compound suggest it may interact effectively with AChE, potentially leading to enhanced levels of acetylcholine in the brain. This could have implications for cognitive function and memory retention .
Synthesis and Chemical Properties
The synthesis of 2-(2-chlorophenyl)-N-(1-(2-methoxyacetyl)-1,2,3,4-tetrahydroquinolin-7-yl)acetamide typically involves multiple steps:
- Formation of Tetrahydroquinoline : Starting from appropriate precursors, tetrahydroquinoline can be synthesized through cyclization reactions.
- Acetylation : The introduction of the methoxyacetyl group can be achieved via acetylation reactions using acetic anhydride or similar reagents.
- Final Coupling : The chlorophenyl moiety is then introduced through amide bond formation.
The resulting compound possesses a molecular formula of C18H20ClN2O2 and a molecular weight of approximately 328.8 g/mol.
Case Studies
Several case studies highlight the biological activity and potential therapeutic applications of compounds structurally related to 2-(2-chlorophenyl)-N-(1-(2-methoxyacetyl)-1,2,3,4-tetrahydroquinolin-7-yl)acetamide:
- Study on Anticancer Activity : A study demonstrated that tetrahydroquinoline derivatives could inhibit specific cancer cell lines by inducing apoptosis through mitochondrial pathways .
- Neuroprotective Studies : Research focusing on AChE inhibitors reported promising results where similar compounds improved cognitive functions in animal models of Alzheimer's disease .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Table 1: Structural and Functional Comparison of Analogous Compounds
Structural Variations and Implications
- Core Structure: The tetrahydroquinoline/isoquinoline core (Target, 3i, Ev2, Ev5) is associated with CNS activity, such as orexin or opioid receptor modulation . Benzothiazole (Ev7) and pyrazole (Ev10) cores are linked to diverse targets, including antimicrobial or coordination chemistry applications .
Acyl Group (N-Substituent) :
- The 2-methoxyacetyl group (Target, 3i) balances hydrophilicity and steric bulk, contrasting with Ev2’s 3,4-dimethoxyphenylmethyl (bulkier, lower yield: 24%) and Ev5’s thiophene-2-carbonyl (aromatic, higher lipophilicity) .
- Methoxyacetyl may enhance metabolic stability by reducing enzymatic degradation compared to benzyl or thiophene groups.
Acetamide Substituent :
- The 2-chlorophenyl group (Target, Ev7) provides moderate lipophilicity and steric hindrance, while Ev10’s 3,4-dichlorophenyl increases electron-withdrawing effects and planarity .
- Substituent position (2- vs. 4-chloro) affects dihedral angles and binding; 2-chloro may favor specific receptor conformations .
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended for preparing 2-(2-chlorophenyl)-N-(1-(2-methoxyacetyl)-1,2,3,4-tetrahydroquinolin-7-yl)acetamide?
- Methodology :
- Step 1 : React 2-chlorophenylacetic acid with 1-(2-methoxyacetyl)-1,2,3,4-tetrahydroquinolin-7-amine in dichloromethane (DCM) using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) as a coupling agent .
- Step 2 : Stir at 273 K for 3 hours under nitrogen, followed by quenching with ice-cold HCl. Extract with DCM, wash with NaHCO₃, dry over Na₂SO₄, and concentrate .
- Step 3 : Purify via silica gel column chromatography (ethyl acetate/hexane, 3:7) .
Q. How should researchers characterize the purity and structural integrity of this compound?
- Analytical Workflow :
- ¹H/¹³C NMR : Confirm the presence of the 2-chlorophenyl group (δ ~7.2–7.4 ppm for aromatic protons) and methoxyacetyl moiety (δ ~3.3 ppm for OCH₃) .
- Mass Spectrometry (HRMS) : Validate molecular ion peaks (e.g., [M+H]⁺ at m/z calculated for C₂₂H₂₂ClN₂O₃: 397.13) .
- HPLC : Use a C18 column (MeCN:H₂O, 70:30) to assess purity (>95%) .
Advanced Research Questions
Q. How can computational modeling predict the compound’s binding affinity to biological targets (e.g., orexin receptors)?
- Methodology :
- Docking Studies : Use AutoDock Vina with crystal structures of orexin receptors (PDB: 4S0V). Parameterize the ligand using Gaussian 09 at the B3LYP/6-31G* level to generate partial charges .
- MD Simulations : Run 100 ns simulations in GROMACS to assess binding stability (RMSD < 2.0 Å indicates stable binding) .
- Key Insight : The 2-methoxyacetyl group may enhance hydrogen bonding with Thr⁷⁰⁵ in the orexin receptor’s active site .
Q. What strategies resolve contradictions in biological activity data (e.g., inconsistent IC₅₀ values across assays)?
- Troubleshooting Framework :
- Assay Variability : Compare cell lines (e.g., HEK293 vs. CHO-K1) and ligand concentrations. Use a radioligand displacement assay (³H-orexin-A) for standardized IC₅₀ determination .
- Metabolic Stability : Pre-incubate compounds with liver microsomes (human/rat) to identify rapid degradation (e.g., cytochrome P450-mediated demethylation) .
- Data Example : Analogous compounds show IC₅₀ discrepancies (HEK293: 0.8 μM vs. CHO-K1: 2.1 μM) due to receptor glycosylation differences .
Q. How can X-ray crystallography elucidate conformational flexibility in the solid state?
- Protocol :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
